Cevipabulin

Catalog No.
S548461
CAS No.
849550-05-6
M.F
C18H18ClF5N6O
M. Wt
464.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cevipabulin

CAS Number

849550-05-6

Product Name

Cevipabulin

IUPAC Name

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C18H18ClF5N6O

Molecular Weight

464.8 g/mol

InChI

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1

InChI Key

ZUZPCOQWSYNWLU-VIFPVBQESA-N

SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F

Solubility

Soluble in DMSO, not in water

Synonyms

5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine, cevipabulin, CNDR-51533, CNDR-51657, TTI-237

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F

Description

The exact mass of the compound Cevipabulin is 464.11508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Cevipabulin belongs to a class of compounds called tubulin-binding agents. Microtubules are essential cellular structures involved in cell division, cell shape, and intracellular transport. Cevipabulin disrupts microtubule dynamics by preventing tubulin polymerization, the process by which tubulin subunits assemble to form microtubules []. This disrupts cell division, a critical process for cancer cell proliferation.

Researchers are actively investigating the specific mechanisms by which Cevipabulin binds to tubulin and disrupts its polymerization. Understanding this mechanism is crucial for optimizing the drug's efficacy and identifying potential targets for overcoming drug resistance [].

Targeting Cancer Cells

Preclinical studies have shown that Cevipabulin exhibits antitumor activity against various cancer cell lines, including those resistant to other tubulin-binding agents []. This suggests that Cevipabulin might have potential for treating cancers that are difficult to manage with existing therapies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

464.11508

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P14M0DWS2J

Pharmacology

Cevipabulin is a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. Cevipabulin appears to bind at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.

Other CAS

849550-05-6

Wikipedia

Cevipabulin

Dates

Modify: 2023-08-15
1: Wang-Gillam A, Arnold SM, Bukowski RM, Rothenberg ML, Cooper W, Wang KK, Gauthier E, Lockhart AC. A phase I dose escalation study of TTI-237 in patients with advanced malignant solid tumors. Invest New Drugs. 2012 Feb;30(1):266-72. Epub 2010 Aug 10. PubMed PMID: 20697774.
2: Ayral-Kaloustian S, Zhang N, Beyer C. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. Methods Find Exp Clin Pharmacol. 2009 Sep;31(7):443-7. Review. PubMed PMID: 19907719.
3: Beyer CF, Zhang N, Hernandez R, Vitale D, Nguyen T, Ayral-Kaloustian S, Gibbons JJ. The microtubule-active antitumor compound TTI-237 has both paclitaxel-like and vincristine-like properties. Cancer Chemother Pharmacol. 2009 Sep;64(4):681-9. Epub 2009 Jan 10. PubMed PMID: 19132373.
4: Beyer CF, Zhang N, Hernandez R, Vitale D, Lucas J, Nguyen T, Discafani C, Ayral-Kaloustian S, Gibbons JJ. TTI-237: a novel microtubule-active compound with in vivo antitumor activity. Cancer Res. 2008 Apr 1;68(7):2292-300. PubMed PMID: 18381436.
5: Zhang N, Ayral-Kaloustian S, Nguyen T, Hernandez R, Beyer C. 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Bioorg Med Chem Lett. 2007 Jun 1;17(11):3003-5. Epub 2007 Mar 25. PubMed PMID: 17416524.

Explore Compound Types